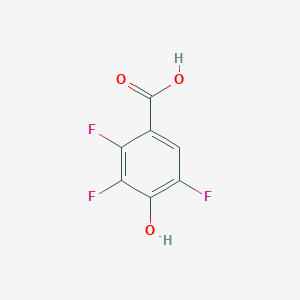

2,3,5-Trifluoro-4-hydroxybenzoic acid

Vue d'ensemble

Description

2,3,5-Trifluoro-4-hydroxybenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3 It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core

Applications De Recherche Scientifique

2,3,5-Trifluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the development of bioactive molecules and probes for imaging studies.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Target of Action

The primary targets of 2,3,5-Trifluoro-4-hydroxybenzoic acid are protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are involved in the post-translational modification of proteins, which is crucial for the proper functioning of these proteins.

Mode of Action

This compound acts as an inhibitor for FTase and GGTase . It binds to these enzymes and prevents them from performing their normal function of modifying proteins. This disruption can lead to changes in the activity of these proteins, potentially altering cellular processes.

Biochemical Pathways

The inhibition of FTase and GGTase by this compound affects the protein prenylation pathway . Protein prenylation involves the addition of hydrophobic molecules to a protein, which allows the protein to attach to cell membranes. This attachment is necessary for the protein to function correctly. By inhibiting FTase and GGTase, this compound disrupts this pathway, potentially leading to altered protein function and cellular activity.

Pharmacokinetics

Due to its relative acidity (with an observed pka of 53), it may have certain implications on its bioavailability .

Result of Action

The inhibition of FTase and GGTase by this compound can lead to changes in the function of proteins that are normally modified by these enzymes . This can result in alterations in various cellular processes, potentially leading to changes in cell behavior.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with its targets . Additionally, the presence of other molecules can also affect the compound’s action, such as competitive inhibitors that may reduce its efficacy.

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the use of tetrafluorophthalic acid as a starting material. The process involves the following steps :

Stage 1: Tetrafluorophthalic acid is reacted with sodium hydroxide in water at 90°C for 9 hours.

Stage 2: The reaction mixture is then treated with hydrochloric acid and tri-n-propylamine at 140°C and pH 1 for 7 hours.

Stage 3: The product is extracted with ethyl acetate and purified by vacuum drying.

This method yields this compound with a high purity of approximately 95.59%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5-Trifluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,5-Trifluoro-3-hydroxybenzoic acid

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

Comparison

2,3,5-Trifluoro-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trifluoro-3-hydroxybenzoic acid, it has a different arrangement of fluorine atoms, affecting its reactivity and interactions.

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSVSIMQRELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)

![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)

![1-[4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2769936.png)

![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)

![N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2769951.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)